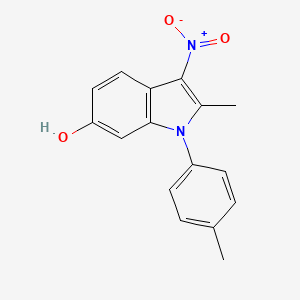![molecular formula C18H19N3O2S B5865008 3-amino-N-isopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5865008.png)
3-amino-N-isopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-isopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide, also known as compound 1, is a chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-amino-N-isopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide 1 is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, this compound 1 has been shown to inhibit the activity of the enzyme, CDK4, which is involved in the cell cycle and cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound 1 can have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound 1 has been shown to have antioxidant properties and can reduce oxidative stress in cells. It has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-amino-N-isopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide 1 in lab experiments is its relatively simple synthesis method. Additionally, its potential therapeutic applications make it an attractive target for research. However, one limitation is the lack of information on its safety profile and potential side effects.
Direcciones Futuras
There are numerous potential future directions for research on 3-amino-N-isopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide 1. One area of research could be to further investigate its potential as a treatment for cancer, particularly in combination with other cancer treatments. Another area of research could be to investigate its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed on its safety profile and potential side effects to determine its potential for clinical use.
Métodos De Síntesis
The synthesis of 3-amino-N-isopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide 1 involves a multi-step process that starts with the preparation of the key intermediate, 3-amino-thieno[2,3-b]pyridine-2-carboxamide. This intermediate is then reacted with 4-methoxyphenylboronic acid to form the desired product, this compound 1. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Compound 1 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has been its use as a potential treatment for cancer. Studies have shown that 3-amino-N-isopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide 1 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells.
Another area of research has been its potential use as an anti-inflammatory agent. Studies have shown that this compound 1 can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propiedades
IUPAC Name |
3-amino-6-(4-methoxyphenyl)-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-10(2)20-17(22)16-15(19)13-8-9-14(21-18(13)24-16)11-4-6-12(23-3)7-5-11/h4-10H,19H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQZOIZYYXYFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=C(C=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-methylphenyl)acetamide](/img/structure/B5864932.png)

![3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5864955.png)
![{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5864957.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)

![methyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5864973.png)




![4-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5864985.png)

